2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Overview
Description
2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that features a unique combination of a triazole ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Formation of the Thiazine Ring: The triazole intermediate is then reacted with a thiophene derivative under conditions that promote the formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings (phenyl and thiophene) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an antimicrobial or anticancer agent.
Biochemistry: Used in studies to understand enzyme interactions and inhibition.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In pharmacological applications, it may interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole: Similar structure but lacks the triazole ring.
2-(4-methylphenyl)-5-(thiophen-2-yl)-1,2,4-triazole: Similar structure but lacks the thiazine ring.
Uniqueness
The unique combination of the triazole and thiazine rings in 2-(4-methylphenyl)-5-(thiophen-2-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one provides distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-4-6-11(7-5-10)15-17-16-19(18-15)14(20)9-13(22-16)12-3-2-8-21-12/h2-8,13H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMYYYWCRPHGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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